molecular formula C22H27N7O3S B6568140 N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021229-81-1

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6568140
CAS No.: 1021229-81-1
M. Wt: 469.6 g/mol
InChI Key: FPMDJZMKNCZNMV-UHFFFAOYSA-N
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Description

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic molecule that has attracted significant interest due to its versatile chemical properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, pyrrolidinyl groups, and a sulfonyl-substituted benzamide moiety, making it a unique subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic synthesis techniques. Common steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the reaction of appropriate hydrazines with cyanoacetamide derivatives under controlled conditions.

  • Introduction of the pyrrolidinyl groups: : Pyrrolidine can be added through nucleophilic substitution reactions or through reductive amination strategies.

  • Coupling with benzamide: : The sulfonyl-substituted benzamide is introduced via amide bond formation, often using coupling reagents like EDCI or HATU under mild to moderate conditions.

Industrial Production Methods

For industrial production, the process would involve optimizing each step for scalability and yield. Typical conditions might include:

  • Batch processing for synthesis: : Utilizing large reaction vessels to scale up the multi-step synthetic process.

  • Purification: : Employing column chromatography or recrystallization techniques on an industrial scale to ensure purity.

  • Quality Control: : Implementing rigorous QC procedures to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the pyrrolidinyl groups, leading to the formation of N-oxides or other oxidative derivatives.

  • Reduction: : Reduction reactions can target various functional groups within the molecule, including nitro reductions or catalytic hydrogenations.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for further modification of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Various halides, strong bases like sodium hydride.

Major Products

  • Oxidation: : Produces N-oxides or sulfoxides.

  • Reduction: : Results in amines or alcohol derivatives.

  • Substitution: : Can yield a wide array of functionalized derivatives, depending on the reagents used.

Scientific Research Applications

This compound is a topic of interest in several research domains:

  • Chemistry: : As a starting point for the synthesis of novel organic molecules.

  • Biology: : Exploring its interactions with various biological macromolecules.

  • Industry: : Utilized in the development of new materials or as intermediates in the synthesis of other complex chemicals.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups which confer specific chemical and biological properties.

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: : Various compounds sharing the core structure but differing in their substituent groups.

  • Pyrrolidine derivatives: : Compounds featuring the pyrrolidine ring but with different functional attachments.

  • Sulfonyl benzamides: : Similar structures with the sulfonyl group attached to the benzamide moiety, but lacking the pyrazolo[3,4-d]pyrimidine core.

This distinctive blend of components makes it an interesting and valuable compound for scientific exploration and practical applications.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S/c30-22(17-5-7-18(8-6-17)33(31,32)28-12-3-4-13-28)23-9-14-29-21-19(15-26-29)20(24-16-25-21)27-10-1-2-11-27/h5-8,15-16H,1-4,9-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDJZMKNCZNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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